molecular formula C11H17NO B3150848 2-Butoxy-5-methylaniline CAS No. 69676-25-1

2-Butoxy-5-methylaniline

Cat. No.: B3150848
CAS No.: 69676-25-1
M. Wt: 179.26 g/mol
InChI Key: UVKKQBFWRDKJRJ-UHFFFAOYSA-N
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Description

2-Butoxy-5-methylaniline: is an organic compound belonging to the aniline family. It is characterized by the presence of a butoxy group and a methyl group attached to the benzene ring. The molecular formula of this compound is C11H17NO , and it has a molecular weight of 179.26 g/mol . This compound is commonly used in various chemical synthesis processes and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butoxy-5-methylaniline can be synthesized through several methods. One common synthetic route involves the reaction of 2-nitro-5-methylaniline with butanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is common to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Butoxy-5-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds .

Scientific Research Applications

2-Butoxy-5-methylaniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: This compound is used in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: Research on this compound includes its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Butoxy-5-methylaniline involves its interaction with specific molecular targets and pathways. In biochemical assays, it can act as a substrate for enzymes, leading to the formation of various products. The butoxy and methyl groups on the benzene ring influence its reactivity and interaction with other molecules .

Comparison with Similar Compounds

  • 2-Butoxy-4-methylaniline
  • 2-Butoxy-6-methylaniline
  • 2-Butoxy-5-ethylaniline

Comparison: Compared to similar compounds, 2-Butoxy-5-methylaniline is unique due to the specific positioning of the butoxy and methyl groups on the benzene ring. This positioning affects its chemical reactivity and the types of reactions it undergoes. For instance, the presence of the butoxy group at the 2-position and the methyl group at the 5-position can lead to different steric and electronic effects compared to other isomers .

Properties

IUPAC Name

2-butoxy-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-4-7-13-11-6-5-9(2)8-10(11)12/h5-6,8H,3-4,7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKKQBFWRDKJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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